molecular formula C21H27N3O5S B305821 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B305821
M. Wt: 433.5 g/mol
InChI Key: KZJFEKQMORWABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, also known as GSK-3 inhibitor, is a chemical compound used in scientific research. This compound has shown potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide works by inhibiting the activity of 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, this compound can modulate these cellular processes and affect various disease pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide are complex and depend on the specific disease pathway being targeted. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth. In Alzheimer's disease research, it has been shown to inhibit the formation of neurofibrillary tangles and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its specificity for 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. This compound has a high affinity for 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide and does not affect other kinases, making it a valuable tool for studying the role of 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide in various disease pathways.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide. One direction is to explore its potential in treating other diseases, such as diabetes and Parkinson's disease. Another direction is to develop more potent and selective 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide inhibitors based on the structure of this compound. Finally, research could focus on the development of new drug delivery systems to improve the efficacy and safety of this compound in clinical applications.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with N-methyl-4-piperidone to form 3,4-dimethoxy-N-methylcinnamaldehyde. The second step involves the reaction of 3,4-dimethoxy-N-methylcinnamaldehyde with 4-phenylpiperazine to form 3,4-dimethoxy-N-methyl-N-(4-phenylpiperazin-1-yl)cinnamamide. Finally, the third step involves the reaction of 3,4-dimethoxy-N-methyl-N-(4-phenylpiperazin-1-yl)cinnamamide with benzenesulfonyl chloride to form 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide.

Scientific Research Applications

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including breast, colon, and prostate cancer.
Another important application of this compound is in Alzheimer's disease research. It has been shown to inhibit the activity of glycogen synthase kinase-3 (3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide), which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. By inhibiting 3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, this compound has the potential to slow down or even reverse the progression of Alzheimer's disease.

properties

Product Name

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

3,4-dimethoxy-N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C21H27N3O5S/c1-22(30(26,27)18-9-10-19(28-2)20(15-18)29-3)16-21(25)24-13-11-23(12-14-24)17-7-5-4-6-8-17/h4-10,15H,11-14,16H2,1-3H3

InChI Key

KZJFEKQMORWABS-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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